molecular formula C13H8F3N3S B11831723 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 51420-77-0

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine

Katalognummer: B11831723
CAS-Nummer: 51420-77-0
Molekulargewicht: 295.28 g/mol
InChI-Schlüssel: MMUFXEFRCSGILP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the formation of the naphthyridine core followed by the introduction of the thiophene and trifluoromethyl substituents. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine core and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyridine core.

Wissenschaftliche Forschungsanwendungen

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring may participate in π-π interactions. These interactions can modulate biological activities and lead to specific effects in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
  • 5-(Trifluoromethyl)thiophen-2-yl]methanol

Uniqueness

Compared to similar compounds, 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine stands out due to its naphthyridine core, which provides additional sites for chemical modification and potential interactions. The presence of both the thiophene ring and the trifluoromethyl group further enhances its reactivity and versatility in various applications.

Eigenschaften

CAS-Nummer

51420-77-0

Molekularformel

C13H8F3N3S

Molekulargewicht

295.28 g/mol

IUPAC-Name

5-thiophen-2-yl-7-(trifluoromethyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(17)19-12(7)18-10/h1-6H,(H2,17,18,19)

InChI-Schlüssel

MMUFXEFRCSGILP-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=N3)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.